

X-ray crystallography of 1-(benzylamino)-2-methylpropan-2-ol metal complexes

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Compound of Interest

Compound Name: 1-(Benzylamino)-2-methylpropan-2-OL

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X-ray Crystallography of Amino Alcohol Metal Complexes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive crystallographic analysis of metal complexes involving the specific ligand **1-(benzylamino)-2-methylpropan-2-ol** is not publicly available in crystallographic databases, this guide provides a comparative overview of structurally related amino alcohol metal complexes. By examining the crystal structures of complexes with similar ligands, researchers can infer potential coordination modes, molecular geometries, and key structural parameters that would be relevant for **1-(benzylamino)-2-methylpropan-2-ol**.

This guide focuses on complexes of the parent ligand, 2-amino-2-methyl-1-propanol, and a close N-substituted analogue, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol. The comparison highlights the influence of the N-substituent on the coordination chemistry of these versatile ligands.

Comparative Crystallographic Data

The following tables summarize key crystallographic data for selected metal complexes of 2-amino-2-methyl-1-propanol and its N-pyridinylmethyl derivative. These tables facilitate a direct comparison of coordination numbers, geometries, and important bond lengths and angles.

Table 1: Crystal Data and Structure Refinement for Selected Amino Alcohol Metal Complexes

Parameter	--INVALID-LINK-- ² ·MepH (1) [1]	[Cu(NO ₃) ₂ (C ₁₀ H ₁₆ N ₂ O)] (2) [2]
Ligand	2-amino-2-methyl-1-propanol (MepH)	2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol
Metal Ion	Co(III)	Cu(II)
Formula	C ₂₂ H ₅₅ Cl ₂ Co ₂ N ₅ O ₁₅	C ₁₀ H ₁₆ CuN ₄ O ₇
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
a (Å)	10.175(2)	8.1234(2)
b (Å)	14.113(2)	15.4321(4)
c (Å)	18.782(5)	11.9876(3)
α (°)	90	90
β (°)	90	98.678(1)
γ (°)	90	90
V (Å ³)	2700.8(1)	1484.54(7)
Z	4	4
R-factor	0.044	Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for Selected Amino Alcohol Metal Complexes

Parameter	--INVALID-LINK-- ₂ ·MepH (1) [1]	[Cu(NO ₃) ₂ (C ₁₀ H ₁₆ N ₂ O)] (2) [2]
Metal-Oxygen Bond Lengths		
Co1-O1	1.908(3)	Cu1-O1 1.9608(14)
Co1-O2	1.913(3)	Cu1-O(nitrate) 2.0861(15)
Co2-O3	1.905(3)	Cu1-O(nitrate, axial) 2.1259(16)
Co2-O4	1.918(3)	
Metal-Nitrogen Bond Lengths		
Co1-N1	1.965(4)	Cu1-N1 (pyridyl) 2.0115(16)
Co1-N2	1.971(4)	Cu1-N2 (amino) 2.0261(16)
Co2-N3	1.962(4)	
Co2-N4	1.975(4)	
Selected Bond Angles		
O1-Co1-N1	84.8(1)	O1-Cu1-N2 83.73(6)
O1-Co1-N2	92.5(1)	N1-Cu1-N2 83.21(6)
N1-Co1-N2	94.3(2)	O1-Cu1-N1 166.89(6)
O3-Co2-N3	84.5(1)	
O3-Co2-N4	93.1(1)	
N3-Co2-N4	94.7(2)	

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared complexes are crucial for reproducibility and for designing new synthetic routes.

Synthesis of Co₂(Mep)₃(OAc)(MepH)₂·MepH (1)[1]

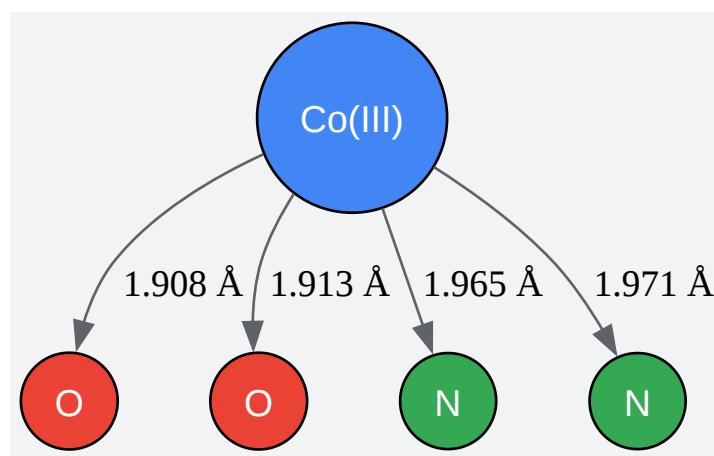
A solution of 2-amino-2-methyl-1-propanol (0.5 mmol, 0.045 g) in absolute ethanol (5 mL) was added to a solution of $\text{Co}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ (0.5 mmol, 0.183 g) and acetic acid (0.5 mmol, 0.030 g) in absolute ethanol (10 mL). The resulting mixture was stirred for 30 minutes and then filtered. The filtrate was left undisturbed at room temperature. After two weeks, pale blue block-like crystals suitable for X-ray diffraction were obtained.

Synthesis of $[\text{Cu}(\text{NO}_3)_2(\text{C}_{10}\text{H}_{16}\text{N}_2\text{O})] (2)[2]$

To a solution of 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (1 mmol, 0.180 g) in methanol (10 mL) was added a solution of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ (1 mmol, 0.242 g) in methanol (10 mL). The mixture was stirred for 1 hour at room temperature. The resulting blue solution was filtered and left for slow evaporation at room temperature. Blue crystals suitable for X-ray analysis were formed after several days.

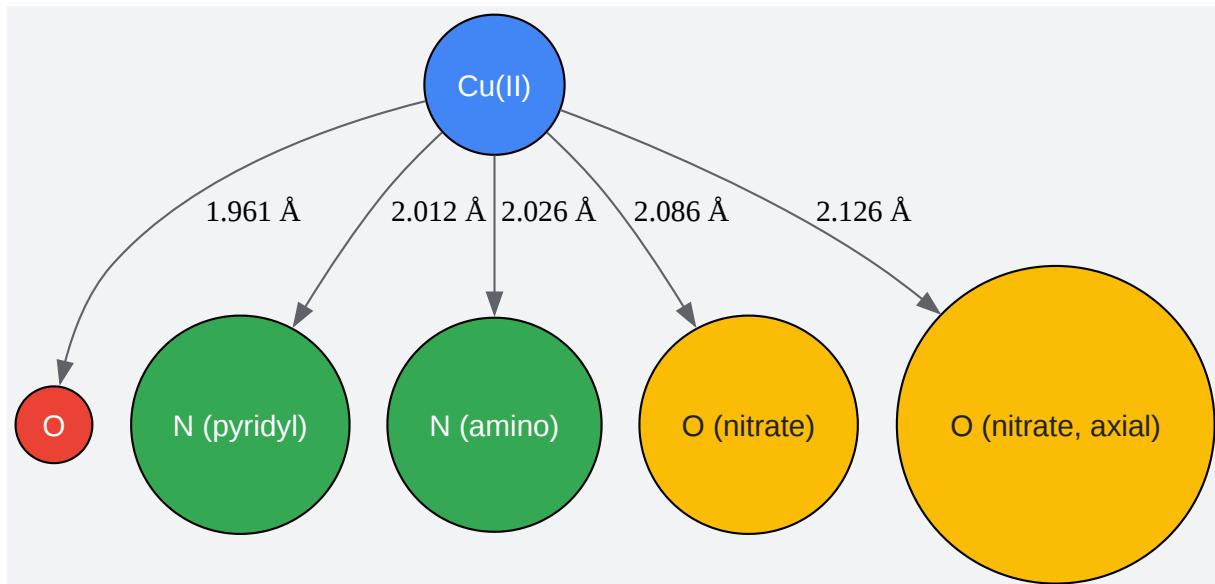
Visualization of Coordination and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the coordination environment of the metal ions in the compared complexes and a general workflow for their synthesis and characterization.



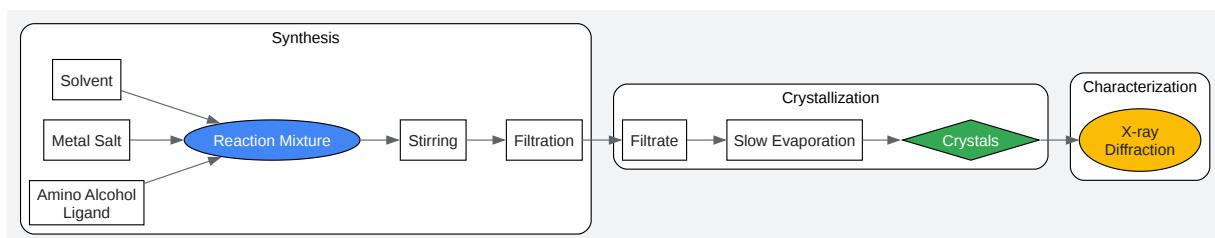
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Coordination of Co(III) in Complex 1.



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Coordination of Cu(II) in Complex 2.



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General Experimental Workflow.

Discussion and Comparison

The provided data allows for a meaningful comparison between the coordination behavior of the parent amino alcohol ligand and its N-substituted derivative.

- Coordination Mode: In the cobalt complex (1), the 2-amino-2-methyl-1-propanol ligand acts as a bidentate N,O-donor, forming a five-membered chelate ring with the metal center.^[1] Similarly, the N-pyridinylmethyl substituted ligand in the copper complex (2) also coordinates in a tridentate N,N,O fashion, utilizing the amino nitrogen, the hydroxyl oxygen, and the pyridinyl nitrogen.^[2] This suggests that **1-(benzylamino)-2-methylpropan-2-ol** would likely also act as a bidentate or potentially tridentate ligand, depending on the metal ion and reaction conditions, with the benzyl group influencing the steric environment around the metal center.
- Coordination Geometry: The cobalt(III) ions in complex (1) exhibit a distorted octahedral geometry, which is common for Co(III) complexes.^[1] In contrast, the copper(II) ion in complex (2) adopts a distorted square-pyramidal geometry.^[2] This difference is characteristic of the electronic preferences of the respective metal ions (d^6 Co(III) vs. d^9 Cu(II)). It is anticipated that complexes of **1-(benzylamino)-2-methylpropan-2-ol** would also display geometries typical for the chosen transition metal, with the bulky benzyl group potentially leading to greater distortions from ideal geometries.
- Bond Lengths: The Co-O and Co-N bond lengths in complex (1) fall within the expected ranges for Co(III) amino alcohol complexes.^[1] The Cu-O and Cu-N bond lengths in complex (2) are also typical for Cu(II) complexes, showing the expected Jahn-Teller distortion with elongated axial bonds.^[2] For a hypothetical complex of **1-(benzylamino)-2-methylpropan-2-ol**, similar metal-ligand bond lengths would be expected, although steric hindrance from the benzyl group might cause some elongation of these bonds.

Conclusion

Although direct crystallographic data for metal complexes of **1-(benzylamino)-2-methylpropan-2-ol** are not currently available, a comparative analysis of structurally related amino alcohol complexes provides valuable insights into its potential coordination chemistry. The data presented for cobalt and copper complexes of 2-amino-2-methyl-1-propanol and its N-pyridinylmethyl derivative suggest that **1-(benzylamino)-2-methylpropan-2-ol** will likely act as a versatile N,O-bidentate or N,N,O-tridentate ligand, forming complexes with geometries dictated by the electronic configuration of the metal ion. The presence of the bulky N-benzyl

substituent is expected to play a significant role in influencing the steric environment and potentially the stability and reactivity of the resulting metal complexes. This comparative guide serves as a foundational resource for researchers designing and synthesizing new metal complexes with this and similar amino alcohol ligands for applications in catalysis, materials science, and drug development.

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